3,4-Difluoro-2-isopropoxyphenylboronic acid
Overview
Description
3,4-Difluoro-2-isopropoxyphenylboronic acid is an organoboron compound with the molecular formula C9H11BF2O3 and a molecular weight of 215.99 g/mol . This compound is characterized by the presence of two fluorine atoms and an isopropoxy group attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-2-isopropoxyphenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorinated phenol derivative.
Isopropoxylation: The phenol derivative undergoes isopropoxylation to introduce the isopropoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-2-isopropoxyphenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryls: Formed from Suzuki-Miyaura cross-coupling.
Phenols: Formed from oxidation of the boronic acid group.
Scientific Research Applications
3,4-Difluoro-2-isopropoxyphenylboronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Utilized in the preparation of advanced materials, including polymers and electronic materials.
Chemical Biology: Used in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-2-isopropoxyphenylboronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Transmetalation: The boronic acid reacts with the palladium catalyst to form a palladium-boron complex.
Oxidative Addition: The aryl or vinyl halide undergoes oxidative addition to the palladium center.
Reductive Elimination: The coupled product is formed through reductive elimination, regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
4-Isopropoxyphenylboronic acid: Similar structure but lacks the fluorine atoms.
2,6-Difluoro-3-isopropoxyphenylboronic acid: Similar but with different positions of the fluorine atoms.
Uniqueness
3,4-Difluoro-2-isopropoxyphenylboronic acid is unique due to the specific positioning of the fluorine atoms and the isopropoxy group, which can influence its reactivity and the properties of the resulting products in synthetic applications.
Properties
IUPAC Name |
(3,4-difluoro-2-propan-2-yloxyphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O3/c1-5(2)15-9-6(10(13)14)3-4-7(11)8(9)12/h3-5,13-14H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQIJLJPCDRBSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)F)OC(C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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